molecular formula C7H6ClNO2 B011808 5-Chloro-2-methoxynicotinaldehyde CAS No. 103058-88-4

5-Chloro-2-methoxynicotinaldehyde

Cat. No. B011808
M. Wt: 171.58 g/mol
InChI Key: RSSYYGNBUZYVAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-Chloro-2-methoxynicotinaldehyde often involves complex chemical reactions. For example, the synthesis of formaldehyde from methanol on oxygen-predosed surfaces has been studied, showing the conversion of methanol to methoxy and the subsequent reactions leading to formaldehyde (Leibsle et al., 1994). While not directly related to 5-Chloro-2-methoxynicotinaldehyde, these studies provide insights into the types of chemical processes that might be involved in its synthesis.

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Chloro-2-methoxynicotinaldehyde has been determined through various spectroscopic techniques. For instance, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was elucidated using X-ray analysis, showing orthorhombic crystals and providing detailed structural information (Özay et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 5-Chloro-2-methoxynicotinaldehyde or similar compounds can be complex. Research on the chemical degradation products of lignin and humic substances, for example, includes the synthesis and structural verification of chlorinated aldehydes, which share some functional groups with 5-Chloro-2-methoxynicotinaldehyde (Hyötyläinen, 1994).

Physical Properties Analysis

Understanding the physical properties of 5-Chloro-2-methoxynicotinaldehyde involves studying its crystal structure, thermal stability, and other characteristics. The synthesis, growth, structure, and characterization of similar compounds, such as 5-chloro-3-methoxy-4-hydroxybenzaldehyde, have been investigated, revealing their suitability for certain applications due to their physical properties (Nagapandiselvi, 2021).

Chemical Properties Analysis

The chemical properties of 5-Chloro-2-methoxynicotinaldehyde can be inferred from studies on similar compounds. Research on the infrared spectroscopy of the mass 31 cation, including protonated formaldehyde and methoxy, provides insights into the chemical behavior and reactivity of these molecules, which is relevant for understanding the chemical properties of 5-Chloro-2-methoxynicotinaldehyde (Mosley et al., 2012).

Scientific Research Applications

  • Bioanalytical Method Development : A bioanalytical method was developed to accurately quantify 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in mouse plasma and whole blood, aiding pharmacokinetic evaluations (Zalavadia, 2016).

  • Chemosensor for Cadmium : A study characterized 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for Cd2+, useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • Pharmaceutical Manufacturing : A scalable industrial process was developed for producing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).

  • Environmental Assessments : The kinetics of chromium reduction to chromium oxide are important in environmental assessments, with reactivity influenced by the electron-donating character of substituents (Elovitz & Fish, 1994).

  • Antibacterial Activity : A compound, 10-methoxy-4,8-dinitro-6H-benzothieno[2,3-c]chromen-6-one, was synthesized with promising antibacterial activity against several bacterial strains (Havaldar et al., 2004).

  • Chemistry of Methoxychlor Derivatives : Methoxychlor derivatives, including chlorine-free compounds like diethyl acetal of 2,2-bis(p-hydroxyphenylacetaldehyde), were prepared via alkaline dehydrohalogenation (Baarschers & Vukmanich, 1986).

  • Antimicrobial Activity of Schiff Bases : Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one showed good antibacterial and antifungal activity, particularly those with chloro and methoxy groups (Patel & Patel, 2011).

  • Solubility Studies : The solubility and activity coefficients of 5-chlorovanillin and 4-chloroguaiacol in water were explored over a range of temperatures (Larachi et al., 2000).

properties

IUPAC Name

5-chloro-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSYYGNBUZYVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544004
Record name 5-Chloro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxynicotinaldehyde

CAS RN

103058-88-4
Record name 5-Chloro-2-methoxy-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103058-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Cai, K Wang, Z Qi, K Ye, X Zhou, S Jiang… - European Journal of …, 2023 - Elsevier
Discovery of small-molecule inhibitors against programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) axis provides a promising alternative to overcome the …
Number of citations: 3 www.sciencedirect.com

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